![molecular formula C13H11N3 B2584590 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine CAS No. 56921-83-6](/img/structure/B2584590.png)

2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

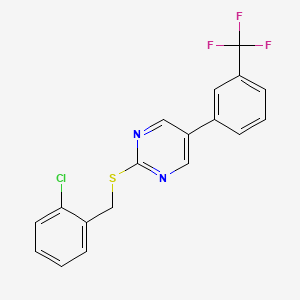

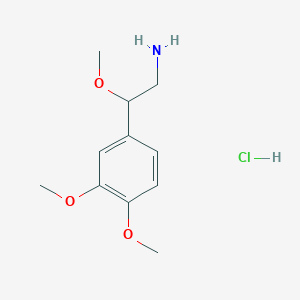

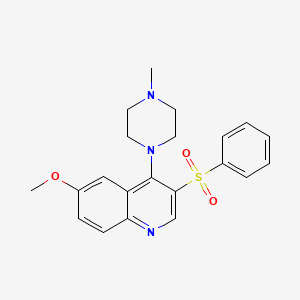

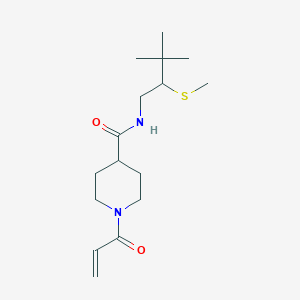

“2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine” is a derivative of imidazo[1,2-a]pyrimidine . Imidazo[1,2-a]pyrimidine derivatives have been found to have several biological activities . They have been used as inhibitors in various studies, such as the inhibition of mild steel corrosion .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives involves various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives can be studied using various methods such as density function theory (DFT) and molecular dynamic simulation (MD) .Chemical Reactions Analysis

The inhibitory performance of imidazo[1,2-a]pyrimidine derivatives against mild steel corrosion in 1 mol·L-1 HCl solution was studied by weight loss at different temperatures, potentiodynamic polarization curves (PDP), and electrochemical impedance spectroscopy (EIS) .Scientific Research Applications

Antineoplastic Activity

A series of 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, including 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine, were synthesized and evaluated for their antineoplastic activity. These derivatives showed variable degrees of antineoplastic activity against certain cell lines, indicating potential use in cancer treatment (Abdel-Hafez, 2007).

Targeting Conserved Cellular Processes

Research on imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines revealed that these compounds target essential, conserved cellular processes. Subtle structural differences were found to significantly alter their intracellular targeting and effects, suggesting their utility in understanding and potentially manipulating cell physiology (Yu et al., 2008).

Optical Properties and Fluorescent Sensing

The synthesis of biologically active fused imidazo[1,2-a]pyrimidines and their optical properties were studied. Certain derivatives, like 2,4-bis(4-methoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrimidine, exhibited potential as fluorescent sensors for zinc ions, which could have applications in environmental monitoring and analytical chemistry (Rawat & Rawat, 2018).

Fluorescent Property in Biomarkers and Sensors

Imidazo[1,2-a]pyridines and pyrimidines have been investigated as organic fluorophores for use as biomarkers and photochemical sensors. Their luminescent properties can be influenced by substituents in the heterocycle, offering scope for customized applications in scientific and medical research (Velázquez-Olvera et al., 2012).

Detoxification Application

Selenoester derivatives of imidazo[1,2-a]pyrimidine were synthesized and shown to react with mercury(II) chloride, leading to the formation of a mercury–selenium complex. This indicates potential applications of these derivatives in the chemical detoxification of mercury-induced toxicity (Sharma et al., 2018).

Mechanism of Action

Target of Action

The primary target of the compound 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine is the enzyme Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory process . It is responsible for the biosynthesis of prostaglandins, which are mediators that interfere in the inflammatory process .

Mode of Action

This compound interacts with the active site of the COX-2 enzyme . This interaction inhibits the enzyme’s activity, thereby reducing the production of prostaglandins . The reduction in prostaglandin levels leads to a decrease in inflammation .

Biochemical Pathways

The action of this compound affects the prostaglandin biosynthesis pathway . By inhibiting the COX-2 enzyme, the compound reduces the production of prostaglandins, particularly PGE2 . PGE2 is known to increase pain and tissue blood flow during inflammation .

Pharmacokinetics

The compound’s ability to inhibit the cox-2 enzyme both in vitro and in vivo suggests that it has adequate bioavailability .

Result of Action

The inhibition of the COX-2 enzyme by this compound results in a decrease in prostaglandin production . This leads to a reduction in inflammation, as prostaglandins play a key role in the inflammatory process . In addition, the compound has shown considerable inhibitory effects on MCF-7 breast cancer cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-methylphenyl)imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-10-3-5-11(6-4-10)12-9-16-8-2-7-14-13(16)15-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPRTYODRQWLLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24808535 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Chloromethyl)-1-oxopyrido[2,1-b][1,3]benzothiazole-4-carbonitrile](/img/structure/B2584507.png)

![5-((4-(dimethylamino)phenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2584508.png)

![Ethyl 6-methyl-2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2584509.png)

![benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2584529.png)